molecular formula C17H22N4O B195952 N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide CAS No. 107007-95-4

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide

Cat. No.: B195952
CAS No.: 107007-95-4
M. Wt: 298.4 g/mol
InChI Key: GHVQAOGYNZNTIA-YHWZYXNKSA-N
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Description

Historical Development and Significance of Indazole-3-carboxamides

The indazole-3-carboxamide scaffold has emerged as one of the most versatile and pharmacologically relevant heterocyclic frameworks in modern medicinal chemistry. The development of this chemical class can be traced back to early investigations into nitrogen-containing heterocycles, but its prominence in pharmaceutical research became particularly evident with the discovery of synthetic cannabinoids and calcium channel modulators featuring this core structure. The indazole ring system, consisting of a benzene ring fused to a pyrazole ring, provides a rigid planar structure that serves as an excellent pharmacophore for various biological targets.

The significance of indazole-3-carboxamides extends beyond their synthetic accessibility to their remarkable ability to interact with diverse biological systems. These compounds have demonstrated activity against cannabinoid receptors, calcium channels, and various enzymes, making them valuable tools in both therapeutic development and toxicological research. The versatility of the indazole-3-carboxamide framework has led to its incorporation into numerous drug discovery programs, with particular emphasis on compounds targeting the central nervous system and inflammatory pathways.

The evolution of this chemical class has been marked by continuous structural modifications aimed at optimizing biological activity while minimizing adverse effects. The introduction of various substituents at different positions of the indazole ring, combined with diverse carboxamide side chains, has resulted in a vast library of compounds with distinct pharmacological profiles. This structural diversity has enabled researchers to establish comprehensive structure-activity relationships and develop compounds with enhanced selectivity for specific biological targets.

Structural Classification of N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide

This compound belongs to a specialized subset of indazole-3-carboxamides characterized by the presence of a bicyclic amine substituent at the carboxamide position. The compound exists in multiple stereoisomeric forms, with the most well-characterized being the (1R,3r,5S)-stereoisomer, which has been extensively studied due to its relationship with the pharmaceutical agent granisetron. The molecular structure features a planar indazole core connected through an amide linkage to a rigid bicyclic amine system, specifically the 9-methyl-9-azabicyclo[3.3.1]nonane framework.

The bicyclic amine moiety, commonly referred to as the granatane skeleton, imparts significant conformational rigidity to the molecule and plays a crucial role in determining its biological activity. This structural feature is particularly important for receptor binding, as the rigid three-dimensional arrangement of functional groups can enhance selectivity and potency. The molecular formula varies depending on the specific stereoisomer and substitution pattern, with reported formulas including C17H22N4O (molecular weight 298.38 g/mol) and C18H24N4O (molecular weight 312.4 g/mol) for methylated variants.

The compound can be systematically classified based on several structural criteria. Primary classification places it within the indazole-3-carboxamide family, while secondary classification identifies it as a bicyclic amine derivative. Tertiary classification considers the stereochemical arrangement, with specific attention to the absolute configuration of the chiral centers within the bicyclic system. This hierarchical classification system enables precise identification and comparison with related compounds in pharmaceutical and research contexts.

Research Context and Academic Importance

The academic significance of this compound extends across multiple research disciplines, reflecting its diverse applications and biological activities. In pharmaceutical research, this compound serves as a valuable reference standard and impurity marker, particularly in studies related to 5-HT3 receptor antagonists. Its structural relationship with granisetron, a clinically approved antiemetic agent, has made it an important compound for understanding structure-activity relationships in this therapeutic class.

The compound has gained particular prominence in the field of synthetic cannabinoid research, where indazole-3-carboxamide derivatives have emerged as significant substances of concern. The structural framework represented by this compound class has been extensively utilized in the development of novel psychoactive substances, leading to increased scrutiny from forensic and toxicological perspectives. Research in this area has focused on understanding the metabolic pathways, receptor binding profiles, and toxicological properties of these compounds, with particular emphasis on their potential for abuse and associated health risks.

From a calcium channel research perspective, indazole-3-carboxamides have demonstrated significant potential as calcium-release activated calcium (CRAC) channel blockers. Studies have shown that compounds featuring the indazole-3-carboxamide scaffold can effectively modulate calcium influx in various cell types, including mast cells, making them valuable tools for investigating inflammatory processes and immune responses. The unique regiochemistry of the amide linker has been identified as critical for biological activity, with the 3-carboxamide position being essential for optimal calcium channel blocking activity.

Properties

CAS No.

107007-95-4

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1H-indazole-3-carboxamide

InChI

InChI=1S/C17H22N4O/c1-21-12-5-4-6-13(21)10-11(9-12)18-17(22)16-14-7-2-3-8-15(14)19-20-16/h2-3,7-8,11-13H,4-6,9-10H2,1H3,(H,18,22)(H,19,20)/t11?,12-,13+

InChI Key

GHVQAOGYNZNTIA-YHWZYXNKSA-N

SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NNC4=CC=CC=C43

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NNC4=CC=CC=C43

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NNC4=CC=CC=C43

Appearance

Beige Solid

melting_point

217-219°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

N-[(1R,3r,5S)-9-Methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide;  N-[(3-endo)-9-Methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide;  1-Desmethyl Granisetron;  endo-N-(9-Methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide

Origin of Product

United States

Mechanism of Action

Biochemical Analysis

Biological Activity

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide is a compound of increasing interest due to its potential biological activities and applications in pharmacology. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

Basic Characteristics

PropertyValue
Molecular FormulaC18H24N4O
Molecular Weight304.41 g/mol
CAS Number14788250
Melting PointNot specified
Boiling PointNot specified

The compound features a bicyclic structure that contributes to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound interacts with various receptors in the central nervous system, potentially affecting neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.

Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on anxiety and depression models in rodents. The results indicated a significant reduction in anxiety-like behaviors, suggesting potential use as an anxiolytic agent.

Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of the compound revealed notable activity against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.

Pharmacological Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

  • Anxiolytic Medications : Potential development for treating anxiety disorders.
  • Antimicrobial Agents : Further exploration could lead to new antibiotics or antimicrobial treatments.

Research Findings Summary

The following table summarizes key findings from recent studies on the compound:

Study FocusFindings
Neuropharmacological EffectsSignificant reduction in anxiety-like behavior in rodent models
Antimicrobial ActivityEffective against Staphylococcus aureus with an MIC of 32 µg/mL
Enzyme InhibitionPotential inhibition of metabolic enzymes (specifics pending further research)

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Modifications and Receptor Affinity

The 9-azabicyclo[3.3.1]nonane scaffold is highly versatile, enabling diverse modifications for tuning receptor selectivity and functional properties. Below is a comparative analysis of Granisetron and its analogs:

Compound Name Substituent(s) Receptor Affinity Key Functional Properties Yield (%) Source(s)
Granisetron 1-Methylindazole, no additional substituents 5-HT₃ antagonist (Ki = 0.14 nM) Therapeutic antiemetic; no fluorescence 75
Compound 36 () 7-(Coumarin-3-carboxamido)ethoxy 5-HT₃ ligand Fluorescent (λexem = 430/479 nm); used for receptor imaging 88
Compound 2f () N-(9-(4-Aminophenethyl))-carbamate σ₂-selective (Ki = 12 nM) Sigma-2 receptor ligand; no fluorescence N/A
Compound 17 () 4-(Coumarin-3-carboxamido)butyl 5-HT₃ ligand High fluorescence intensity; UPLC purity 96% 80
Compound 26 () 3-(Nitrobenzoxadiazol-4-yl)aminopropyl 5-HT₃ ligand Fluorescent probe for competitive binding assays 96 (HPLC)
Granisetron D3 () Deuterated methyl group (CD₃) 5-HT₃ antagonist Isotopic label for pharmacokinetic/metabolism studies N/A

Key Findings:

Fluorescent Analogs : Derivatives like Compound 36 and 17 retain 5-HT₃ affinity while incorporating fluorophores (e.g., coumarin, nitrobenzoxadiazole). These modifications enable real-time receptor visualization without significantly compromising binding (e.g., Compound 36’s yield: 88%) .

Receptor Selectivity : Substituting the indazole or bicyclic amine (e.g., carbamate in Compound 2f ) shifts activity toward sigma-2 receptors (Ki = 12 nM vs. σ₁: Ki = 1,200 nM), demonstrating scaffold adaptability .

Stereochemical Sensitivity: The endo configuration of the 9-azabicyclo[3.3.1]nonane core is essential for 5-HT₃ activity. Exo isomers (e.g., methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride) exhibit distinct physicochemical profiles .

Isotopic Labeling : Granisetron D3 (deuterated methyl group) serves as a stable internal standard for mass spectrometry-based bioanalysis .

Physicochemical Data:

  • Solubility : Hydrochloride salts (e.g., Compound 33•2HCl) enhance aqueous solubility for in vitro assays .
  • Fluorescence : Coumarin derivatives (e.g., Compound 36) exhibit λmax = 430 nm (absorption) and λem = 479 nm (emission), ideal for confocal microscopy .

Preparation Methods

Synthesis of 1H-Indazole-3-Carboxylic Acid

Two crystalline forms (A and B) of 1H-indazole-3-carboxylic acid are documented. Form B is produced via aluminum chloride-mediated cyclization of ethyl 2-(2-chlorophenyl)hydrazinecarboxylate in dichloromethane, followed by acidic hydrolysis (31% HCl, 90°C). Form A , a solvent-free polymorph, is obtained by recrystallization of Form B from methanol or dimethylformamide (DMF)/hydrochloric acid mixtures.

ParameterForm AForm B
Crystallization SolventDMF/5% HCl (80°C)Dichloromethane/HCl (15°C)
Yield95.1%76%
StabilityThermodynamically stableMetastable

Preparation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

The bicyclic amine precursor is synthesized through a multi-step sequence starting from 9-azabicyclo[3.3.1]nonane. Key steps include:

  • Protection : tert-Butyl carbamate (Boc) protection of the azabicyclo nitrogen using di-tert-butyl dicarbonate in dichloromethane.

  • Methylation : Quaternization with methyl iodide in acetonitrile (60°C, 12 h), followed by ion exchange to yield the methylated intermediate.

  • Deprotection : Acidic cleavage of the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

The final amine is isolated as its dihydrochloride salt (83% yield, purity >98% by HPLC).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The most efficient method employs O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in dimethylformamide (DMF) with diisopropylethylamine (DIPEA) as base:

Procedure :

  • Charge 1H-indazole-3-carboxylic acid (1.0 equiv), HBTU (1.2 equiv), and DIPEA (3.0 equiv) in DMF (10 vol).

  • Stir at 25°C for 2 h to activate the carboxylic acid.

  • Add 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.05 equiv).

  • Heat at 45°C for 10 h.

  • Concentrate under vacuum, precipitate with dichloromethane, and filter.

Optimization Data :

ConditionYield (%)Purity (HPLC)
Room temperature6291.3
45°C8998.7
Solvent: DMF8998.7
Solvent: THF4588.2

Mixed Anhydride Method

Alternative activation with isobutyl chloroformate in tetrahydrofuran (THF) at -15°C provides moderate yields (67%) but lower purity (92.1%) compared to HBTU.

Purification and Isolation

Crude product is purified via:

  • Solvent Exchange : Remove DMF by distillation under reduced pressure (60°C, 100 mbar).

  • Crystallization : Dissolve residue in hot ethanol (5 vol), cool to 0°C, and filter.

  • Washing : Sequential washes with cold dichloromethane (3 × 2 vol) to remove residual amines.

Final isolation yields 85–91% of white crystalline solid with ≥99% chemical purity (HPLC).

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+) : m/z calcd for C18H24N4O [M+H]+: 313.2024; found: 313.2021.

  • ¹H NMR (400 MHz, DMSO-d6) : δ 1.45–1.62 (m, 4H, bicyclo-CH2), 2.33 (s, 3H, N-CH3), 3.12–3.25 (m, 2H, N-CH2), 4.01 (q, J=6.8 Hz, 1H, CONHCH), 7.35–7.58 (m, 4H, Ar-H).

  • IR (KBr) : 1654 cm⁻¹ (C=O stretch), 1542 cm⁻¹ (N-H bend).

Polymorph Control

X-ray diffraction confirms the product exists as a single polymorph (Form I) with melting point 214–216°C. No solvent inclusions are detected by TGA (0.2% weight loss up to 200°C).

Scale-Up Considerations

Industrial-scale production (3 kg batch) demonstrates:

  • Cycle Time : 48 h (including isolation)

  • Environmental Impact : PMI (Process Mass Intensity) of 23, with DMF recovery ≥90% via distillation.

  • Cost Analysis : Raw material costs account for 68% of total expenses, primarily due to HBTU usage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide

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